molecular formula C11H9NO2 B1352960 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 67735-60-8

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B1352960
CAS No.: 67735-60-8
M. Wt: 187.19 g/mol
InChI Key: AWJCCKYFFMSHCJ-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. Quinoline derivatives are recognized for their biological activities, including antimicrobial, anticancer, and antimalarial properties . This compound, in particular, has garnered attention for its potential in various scientific research fields.

Mechanism of Action

Target of Action

The primary target of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . The compound’s interaction with AChE and the resulting increase in acetylcholine levels can counteract the conductivity of nerve impulses compromised in certain neurodegenerative diseases .

Biochemical Pathways

The action of this compound affects the cholinergic pathway . By inhibiting AChE, the compound prevents the hydrolysis of acetylcholine, leading to an increase in its levels . This can influence the activity of various enzymes such as tyrosinase, topoisomerase, kinase, ribonucleotide reductase, or metalloproteinase .

Pharmacokinetics

Its strong potency in inhibiting ache suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels and potential influence on the activity of various enzymes . These effects could have therapeutic implications in conditions such as Alzheimer’s disease, where an increase in acetylcholine levels could potentially alleviate symptoms .

Action Environment

Like many chemical compounds, it may be sensitive to conditions such as temperature, ph, and the presence of other substances . Care should be taken to avoid contact with strong oxidants and other substances to prevent dangerous reactions .

Biochemical Analysis

Biochemical Properties

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form redox-active complexes that generate reactive oxygen species (ROS), which can influence the activity of enzymes such as tyrosinase, topoisomerase, kinase, ribonucleotide reductase, and metalloproteinase

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It exhibits high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors . The compound shows high selectivity towards cancerous cell lines compared to non-cancerous cell lines and can circumvent cisplatin resistance . These cellular effects highlight its potential as an anticancer agent and its influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form redox-active complexes that generate ROS . These ROS can influence the activity of various enzymes, leading to enzyme inhibition or activation. Additionally, the compound’s interactions with biomolecules such as DNA intercalators can inhibit DNA replication in fast-growing malignant cells . These molecular interactions are essential for understanding how the compound exerts its effects at the molecular level.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits strong potency in inhibiting acetylcholinesterase enzyme (AChE) with activities higher than or close to donepezil . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated to ensure its safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the hydrolysis of acetylcholine (ACh) into choline and acetic acid is catalyzed by cholinesterases, and this process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding how the compound is transported and distributed is essential for its potential therapeutic applications and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function within the cell. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with appropriate reagents. One common method includes the reaction of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with methylating agents under controlled conditions . Industrial production methods often employ green and efficient synthetic methodologies to ensure high yields and purity .

Chemical Reactions Analysis

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and hydrazines . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-methyl-2-oxoquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJCCKYFFMSHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406782
Record name 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67735-60-8
Record name 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.7 Grams of 3-formylcarbostyril was dissolved in 150 ml of tetrahydrofuran, then 0.8 g of oil 50%-sodium hydride was added thereto at a room temperature with stirring. Next, 4.5 g of methyl iodide was added dropwise at a room temperature for 3 hours. The reaction mixture was concentrated under a reduced pussure, the residue thus obtained was poured into water and the crystals precipitated were collected by filtration. Recrystallized from ethanol to obtain 1.7 g of 1-methyl-3-formylcarbostyril in the form of yellow-brownish needle-like crystals.
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0 (± 1) mol
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150 mL
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oil
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0.8 g
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reactant
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4.5 g
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reactant
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Synthesis routes and methods II

Procedure details

Sodium hydride (55% w/w suspension in oil; 0.268 g) was added portionwise to a stirred suspension of 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (1 g) in dimethylformamide (10 ml) which had been cooled in an ice bath. The mixture was allowed to warm to ambient temperature and was then heated to 60° C. for 1 hour. The mixture was recooled in an ice bath and methyl iodide (0.41 ml) was added. Dimethylformamide (50 ml) was added and the mixture was stirred at ambient temperature for 16 hours. The mixture was poured into water (50 ml) and extracted with methylene chloride (3×50 ml). The combined extracts were washed with water (50 ml) and evaporated. The residue was triturated under diethyl ether to give 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde as a pale yellow solid (0.81 g, 74%).
Quantity
0.268 g
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reactant
Reaction Step One
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1 g
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reactant
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10 mL
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solvent
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0.41 mL
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reactant
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50 mL
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reactant
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50 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the context of the research article?

A1: The research article highlights the use of this compound as a starting material for synthesizing quinolone-substituted indolyl-4H-chromenes. [] These compounds are considered biologically relevant and potentially valuable in pharmaceutical research. The study focuses on a novel, green, and efficient method for this synthesis, utilizing L-proline as a catalyst and water as a solvent. This approach offers several advantages, including high yields, short reaction times, and environmentally friendly conditions.

Q2: Could you elaborate on the green chemistry aspects of using this compound in this specific synthesis?

A2: The research emphasizes the green chemistry principles applied in this synthesis. [] Utilizing L-proline, a naturally occurring amino acid, as a catalyst, and water as a solvent significantly reduces the environmental impact compared to traditional synthetic methods that often rely on toxic solvents and reagents. This approach aligns with the principles of green chemistry, promoting sustainable and environmentally benign practices in chemical synthesis.

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